![molecular formula C22H18N2O2S B2701374 3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 313237-23-9](/img/structure/B2701374.png)
3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
The compound “3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide” is a complex organic molecule that contains a naphthalene ring, a thiazole ring, and a carboxamide group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The thiazole ring, for instance, can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Anticancer Activity
Anti-Inflammatory Properties
Antibacterial and Antifungal Activity
Neuroprotective Effects
Organic Electronics and Optoelectronics
Molecular Probes and Imaging Agents
Sigma-Aldrich. “3-Hydroxy-4-methoxyphenylacetic acid.” Link
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a part of many biologically active molecules. Thiazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it affects. Thiazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with thiazole derivatives, the results could potentially include antiviral, anti-inflammatory, or anticancer effects, among others .
properties
IUPAC Name |
3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-7-9-15(10-8-14)19-13-27-22(23-19)24-21(25)18-11-16-5-3-4-6-17(16)12-20(18)26-2/h3-13H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKFZMRCTMUGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
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